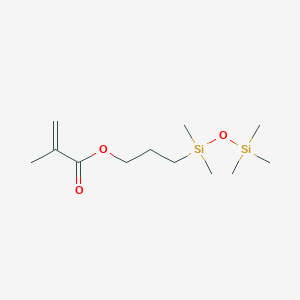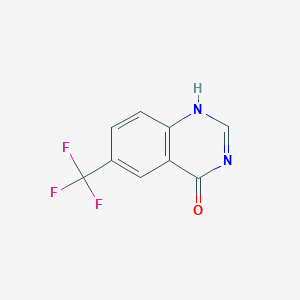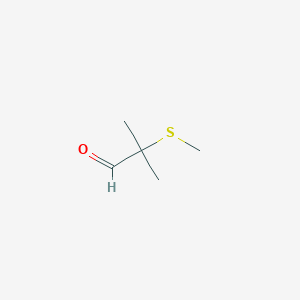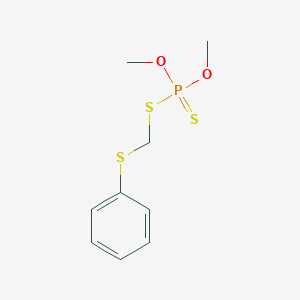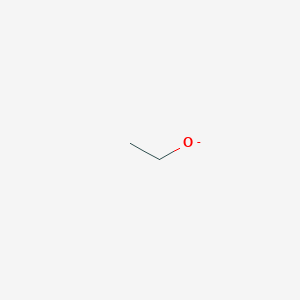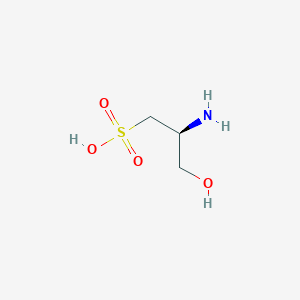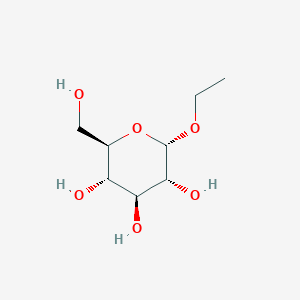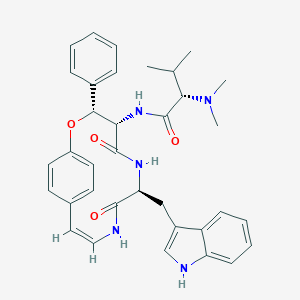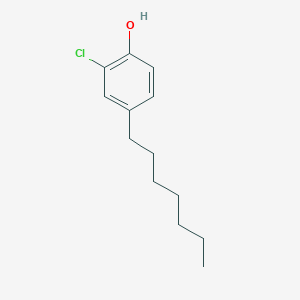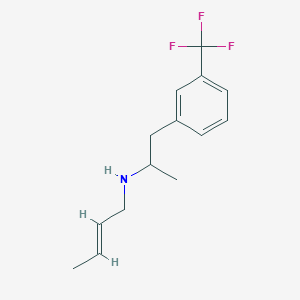
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine, also known as BTF, is a synthetic compound that belongs to the class of phenethylamine derivatives. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor expressed in the brain and peripheral tissues. BTF has been used as a research tool to study the function of TAAR1 and its potential therapeutic applications.
作用機序
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine acts as an agonist of TAAR1, which is a G protein-coupled receptor that is expressed in the brain and peripheral tissues. Upon activation by N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine, TAAR1 activates a signaling cascade that leads to the modulation of neurotransmitter release and neuronal activity. Specifically, TAAR1 activation leads to the inhibition of dopamine release in the striatum, which is a brain region that is involved in reward processing and addiction.
生化学的および生理学的効果
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release and neuronal activity. Specifically, N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to inhibit dopamine release in the striatum, which is a brain region that is involved in reward processing and addiction. N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has also been shown to increase the release of norepinephrine and serotonin in the prefrontal cortex, which is a brain region that is involved in decision-making and impulse control.
実験室実験の利点と制限
One advantage of using N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine in lab experiments is its high potency and selectivity for TAAR1. This allows researchers to specifically target this receptor and study its function in various biological processes. Another advantage is that N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
One limitation of using N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine in lab experiments is that it is a relatively new compound, and its long-term effects on biological systems are not yet fully understood. Additionally, N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has not been extensively studied in vivo, which means that its effects in living organisms are not well characterized.
将来の方向性
There are several future directions for research on N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine and its potential therapeutic applications. One area of interest is the role of TAAR1 in addiction and substance abuse disorders. N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to inhibit dopamine release in the striatum, which is a brain region that is involved in reward processing and addiction. This suggests that TAAR1 agonists like N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine may have potential as a treatment for addiction.
Another area of interest is the role of TAAR1 in mood disorders and schizophrenia. TAAR1 has been implicated in the regulation of dopamine and serotonin signaling, which are neurotransmitters that are dysregulated in these disorders. N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to increase the release of norepinephrine and serotonin in the prefrontal cortex, which is a brain region that is involved in decision-making and impulse control. This suggests that TAAR1 agonists like N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine may have potential as a treatment for these disorders.
Overall, N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine is a valuable research tool for studying the function of TAAR1 and its potential therapeutic applications. Future research on N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine and other TAAR1 agonists may lead to the development of new treatments for addiction, mood disorders, and schizophrenia.
合成法
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine can be synthesized by a multi-step process starting from commercially available starting materials. The first step involves the alkylation of 2-nitropropene with 1-bromo-2-butene to yield 2-(2-but-3-enyl)-2-nitropropane. The nitro group is then reduced to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with trifluoroacetic anhydride and paraformaldehyde to yield N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine.
科学的研究の応用
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been used extensively as a research tool to study the function of TAAR1, which is a receptor that is involved in the modulation of neurotransmitter release and neuronal activity. TAAR1 has been implicated in a variety of physiological and pathological processes, including addiction, mood disorders, and schizophrenia. N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine has been shown to activate TAAR1 with high potency and selectivity, making it a valuable tool for studying the role of this receptor in various biological processes.
特性
CAS番号 |
15270-45-8 |
|---|---|
製品名 |
N-(2-Butenyl)-alpha-methyl-m-trifluoromethylphenethylamine |
分子式 |
C14H18F3N |
分子量 |
257.29 g/mol |
IUPAC名 |
(E)-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]but-2-en-1-amine |
InChI |
InChI=1S/C14H18F3N/c1-3-4-8-18-11(2)9-12-6-5-7-13(10-12)14(15,16)17/h3-7,10-11,18H,8-9H2,1-2H3/b4-3+ |
InChIキー |
MSWGGPYUPPKTIQ-ONEGZZNKSA-N |
異性体SMILES |
C/C=C/CNC(C)CC1=CC(=CC=C1)C(F)(F)F |
SMILES |
CC=CCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
正規SMILES |
CC=CCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
同義語 |
N-(2-Butenyl)-α-methyl-m-(trifluoromethyl)phenethylamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



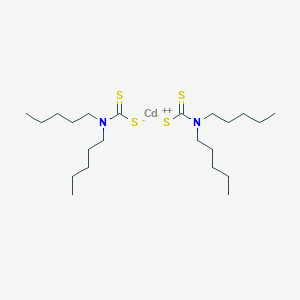
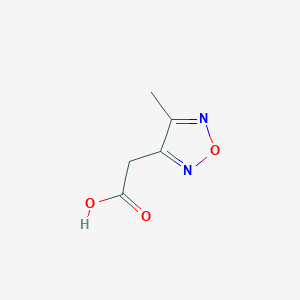
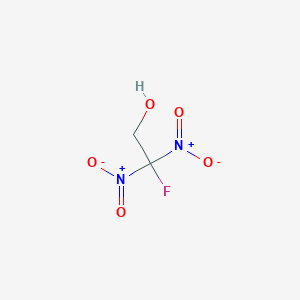
![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)
![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)
